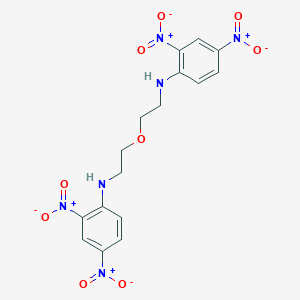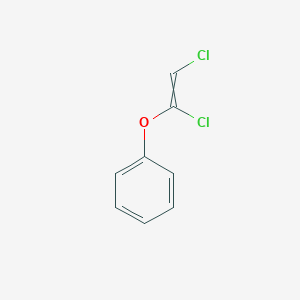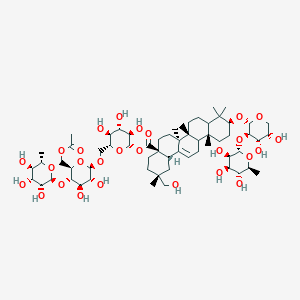
Ezoukoginoside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezoukoginoside C is a hydrophilic oleanane-type saponin, a secondary metabolite isolated from plants of the genus Eleutherococcus, which belongs to the Araliaceae family . This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ezoukoginoside C involves the oxidation of its aglycone at the C-29 position, resulting in the formation of a hydroxymethyl group (-CH₂OH) . The synthetic route typically includes the following steps:
Isolation of the aglycone: The aglycone is isolated from the plant material using solvent extraction and chromatographic techniques.
Oxidation: The isolated aglycone undergoes oxidation at the C-29 position using specific oxidizing agents under controlled conditions to form the hydroxymethyl group.
Glycosylation: The oxidized aglycone is then glycosylated using glycosyl donors in the presence of catalysts to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Eleutherococcus plant species. The process includes:
Cultivation: Large-scale cultivation of Eleutherococcus plants.
Extraction: Solvent extraction of plant material to isolate the aglycone.
Purification: Chromatographic purification to obtain the pure aglycone.
Chemical Modification: Oxidation and glycosylation of the aglycone to produce this compound.
化学反応の分析
Types of Reactions
Ezoukoginoside C undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, leading to the formation of various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s bioactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are used in glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
科学的研究の応用
Ezoukoginoside C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Ezoukoginoside C exerts its effects through various molecular targets and pathways . The compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. It also exhibits antioxidant properties, protecting cells from oxidative stress and damage.
類似化合物との比較
Similar Compounds
Ezoukoginoside B: Another oleanane-type saponin with a carboxylic acid group (-COOH) at the C-29 position.
Eleutheroside E: A glycoside isolated from Eleutherococcus species with similar pharmacological properties.
Ginsenoside Rb1: A saponin from Panax ginseng with comparable anti-inflammatory and neuroprotective effects.
Uniqueness
Ezoukoginoside C is unique due to its specific hydroxymethyl group at the C-29 position, which contributes to its distinct pharmacological profile . This structural feature differentiates it from other similar compounds and enhances its bioactivity.
特性
分子式 |
C61H98O27 |
|---|---|
分子量 |
1263.4 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (2R,4aR,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-57(6,24-62)20-29(61)28-10-11-34-58(7)14-13-35(56(4,5)33(58)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57+,58-,59+,60+,61-/m0/s1 |
InChIキー |
NNIRVDLUHWUBSX-UWMGVCNISA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@@](C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)



![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)

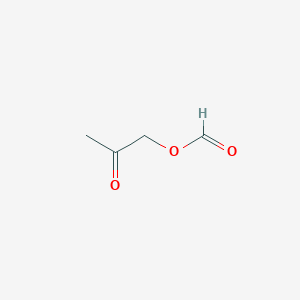
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
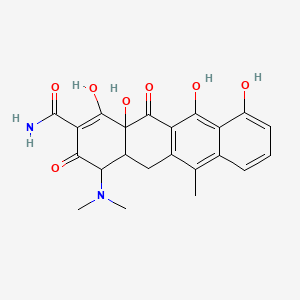

![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
